molecular formula C19H18F3NO4 B2877134 ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethoxybenzoate CAS No. 1794854-54-8

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethoxybenzoate

Cat. No.: B2877134
CAS No.: 1794854-54-8
M. Wt: 381.351
InChI Key: XFQIVGSEKQAZQC-UHFFFAOYSA-N
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Description

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethoxybenzoate is a synthetic organic compound featuring a 4-ethoxybenzoate ester core linked to a carbamoyl-methyl group substituted with a 2-(trifluoromethyl)benzyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ethoxy group on the benzoate may influence solubility and bioavailability.

Properties

IUPAC Name

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 4-ethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO4/c1-2-26-15-9-7-13(8-10-15)18(25)27-12-17(24)23-11-14-5-3-4-6-16(14)19(20,21)22/h3-10H,2,11-12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQIVGSEKQAZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethoxybenzoate typically involves multiple steps, starting with the preparation of the trifluoromethyl-substituted benzylamine. This intermediate is then reacted with 4-ethoxybenzoic acid under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the production process and ensure consistency in the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the gain of electrons or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Catalysts like palladium on carbon, and reagents such as halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethoxybenzoate is used as a building block for synthesizing more complex molecules.

Biology and Medicine: In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drugs, making this compound a valuable candidate in the development of new therapeutics .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethoxybenzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carboxamide Derivatives from Patent Literature

Patented compounds in EP 4 374 877 A2 share critical features with the target molecule:

  • Core structure : Spirocyclic carboxamide frameworks with trifluoromethylphenyl substituents.
  • Functional groups : Carbamoyl linkages, trifluoromethyl groups, and aromatic ethers.

Example :

  • Reference Example 107: A spirocyclic carboxamide with a 2,3-difluoro-4-hydroxyphenyl group and trifluoromethylpyrimidinyl substituents.
  • Key differences : The absence of a benzoate ester in Reference Example 107 reduces its polarity compared to the target compound.
Table 1: Physicochemical Comparison with Patent Compounds
Compound Molecular Weight (LCMS [M+H]⁺) HPLC Retention Time (min) Key Substituents
Target Compound Not reported Not reported 4-Ethoxybenzoate, 2-(trifluoromethyl)benzyl
Reference Example 107 (EP 4 374 877 A2) 853.0 1.31 (SMD-TFA05) Spirocyclic carboxamide, trifluoromethyl
Reference Example 109 (EP 4 374 877 A2) 867.0 1.37 (SMD-TFA05) Bromoethoxy, trifluoromethylpyrimidine

The target compound’s benzoate ester may confer higher hydrophilicity than carboxamide analogs, as seen in shorter HPLC retention times for ethoxy-bearing derivatives (e.g., 1.31 min for Reference Example 107 vs. 1.37 min for bromoethoxy-substituted analogs) .

Sulfonylurea Herbicides

The 4-ethoxybenzoate group resembles sulfonylurea herbicides like ethametsulfuron methyl (), which share ester linkages and aromatic substitution patterns:

Ethametsulfuron methyl :

  • Structure: Methyl 2-(((((4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate.
  • Key similarity : Ethoxy group on the benzoate enhances soil mobility and herbicidal activity.
  • Key difference : Sulfonylurea bridge in ethametsulfuron introduces herbicidal action via acetolactate synthase inhibition, unlike the carbamoyl-methyl group in the target compound .
Table 2: Functional Group Impact on Properties
Compound Key Functional Groups LogP (Predicted) Application
Target Compound 4-Ethoxybenzoate, carbamoyl-methyl ~3.5 (estimated) Potential pharmaceutical
Ethametsulfuron methyl Sulfonylurea, triazine ~2.8 Herbicide
Triflusulfuron methyl Trifluoroethoxy, triazine ~3.1 Herbicide

Carbamate Derivatives

highlights methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate , a carbamate with a sulfonyl group. While structurally distinct, the carbamate linkage in both compounds may influence stability:

  • Target compound : Carbamoyl-methyl group may resist hydrolysis better than standard carbamates due to steric hindrance from the trifluoromethylbenzyl substituent.
  • compound : Sulfonylcarbamate’s electrophilic sulfur atom increases reactivity, limiting its metabolic stability compared to the target molecule .

Molecular Interactions and Docking Insights

  • Hydrophobic enclosure : The trifluoromethyl group may engage in lipophilic interactions with protein pockets.
  • Hydrogen bonding : The carbamoyl and ethoxy groups could form hydrogen bonds, akin to neutral-neutral motifs in enclosed environments .

Biological Activity

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethoxybenzoate is a synthetic compound with potential biological applications. Its unique structure, featuring a trifluoromethyl group and an ethoxybenzoate moiety, suggests diverse interactions with biological systems. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H20F3N2O3
  • Molecular Weight : 396.37 g/mol
  • IUPAC Name : this compound

The compound consists of a phenyl ring substituted with a trifluoromethyl group, linked to a carbamoyl group, which is further connected to a 4-ethoxybenzoate moiety. This structural complexity may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-inflammatory and anticancer agent.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In vitro studies have shown that such compounds can reduce the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated macrophages .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In a study involving human cancer cell lines, the compound demonstrated cytotoxic effects, leading to increased apoptosis in cancer cells. The mechanism appears to involve the induction of oxidative stress and disruption of mitochondrial function .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Signaling Pathways : Similar compounds have been shown to inhibit NF-kB signaling pathways, which are crucial in regulating inflammation and cell survival.
  • Oxidative Stress Induction : The trifluoromethyl group may enhance the compound's ability to generate reactive oxygen species (ROS), contributing to its cytotoxic effects on cancer cells.

Case Studies

  • In Vitro Study on Macrophages :
    • Objective : To evaluate the anti-inflammatory effects.
    • Method : Macrophage cell lines were treated with the compound and stimulated with lipopolysaccharides (LPS).
    • Results : Significant reduction in IL-6 and TNF-α levels was observed, indicating potent anti-inflammatory activity.
  • Cytotoxicity Assay on Cancer Cell Lines :
    • Objective : To assess the anticancer potential.
    • Method : Various human cancer cell lines were treated with different concentrations of the compound.
    • Results : A dose-dependent decrease in cell viability was noted, with IC50 values indicating effective cytotoxicity at micromolar concentrations.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduced IL-6 and TNF-α levels
AnticancerInduced apoptosis in cancer cells
CytotoxicityDose-dependent reduction in cell viability

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